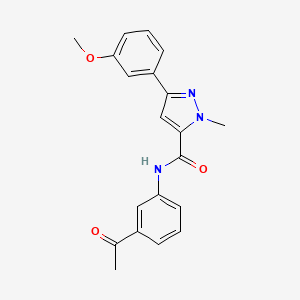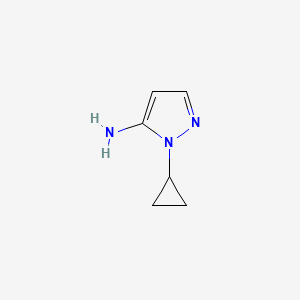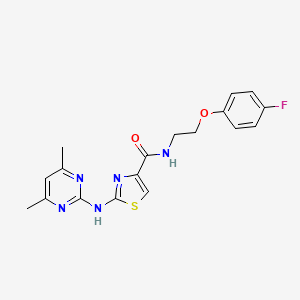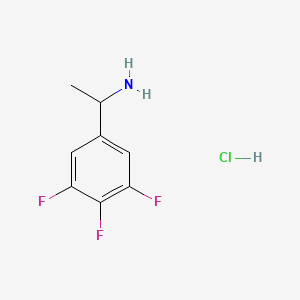![molecular formula C17H16FN3O2S B2958484 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2309585-99-5](/img/structure/B2958484.png)
2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPTA, and it is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用机制
FPTA selectively inhibits 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide by binding to its catalytic site, thereby preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and improved glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects:
FPTA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also has potential anti-cancer effects, as this compound is overexpressed in many types of cancer cells. FPTA has been shown to reduce tumor growth and metastasis in animal models of breast cancer and melanoma.
实验室实验的优点和局限性
One advantage of FPTA is its selectivity for 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide, which reduces the risk of off-target effects. However, its potency and pharmacokinetic properties may limit its use in vivo. FPTA has a short half-life and low bioavailability, which may require frequent dosing or the use of prodrugs to improve its pharmacokinetic profile.
未来方向
Further research is needed to optimize the pharmacokinetic properties of FPTA and to evaluate its safety and efficacy in human clinical trials. FPTA may also have potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders, which warrant further investigation. Additionally, the development of more potent and selective 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide inhibitors may provide new therapeutic options for metabolic disorders and cancer.
合成方法
The synthesis of FPTA involves several steps, including the reaction of 2-fluorophenol with 2-bromoethyl acetate to yield 2-(2-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base to yield the final product, 2-(2-fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide.
科学研究应用
FPTA has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide is a negative regulator of insulin signaling, and its inhibition by FPTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. FPTA has also been investigated for its potential anti-cancer effects, as this compound is overexpressed in many types of cancer cells.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-21-12(9-14(20-21)16-7-4-8-24-16)10-19-17(22)11-23-15-6-3-2-5-13(15)18/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCQWNDUKNDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)




![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2958417.png)


![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958422.png)
